6-Chloropyrimidine-4-carbonyl chloride

Vue d'ensemble

Description

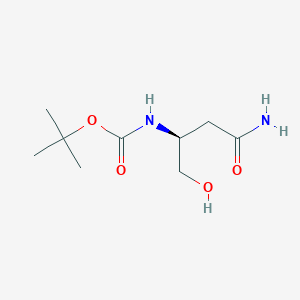

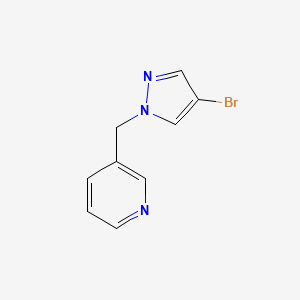

6-Chloropyrimidine-4-carbonyl chloride is a heterocyclic compound that consists of a pyrimidine ring with a carbonyl chloride and a chlorine atom at the 4 and 6 positions, respectively . It is known by its Chemical Abstracts Service (CAS) number 263270-52-6 .

Synthesis Analysis

The synthesis of 6-Chloropyrimidine-4-carbonyl chloride involves several methods such as the reaction of 6-chloro-4-hydroxypyrimidine with thionyl chloride or phosphorus oxychloride . Another method involves the reaction of 6-chloro-4-hydroxypyrimidine with oxalyl chloride.Molecular Structure Analysis

The molecular formula of 6-Chloropyrimidine-4-carbonyl chloride is C5H2Cl2N2O . The InChI Key is FAJZIXITZFFSPC-UHFFFAOYSA-N .Chemical Reactions Analysis

6-Chloropyrimidine-4-carbonyl chloride can react with ethanol to form ethyl 6-chloropyrimidine-4-carboxylate . It can also react with 4-amino-m-cresol in the presence of triethylamine .Physical And Chemical Properties Analysis

6-Chloropyrimidine-4-carbonyl chloride is a white to light yellow crystalline powder. It is soluble in most organic solvents such as acetone, ethyl acetate, and acetonitrile. It is stable under normal conditions but can decompose on exposure to light and moisture.Applications De Recherche Scientifique

- Field : Medical and Pharmaceutical Research

- Application : Pyrimidines, including 6-Chloropyrimidine-4-carbonyl chloride, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .

- Method : The synthesis of pyrimidines involves various methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anti-inflammatory Activities

- Field : Biochemistry

- Application : Pyrimidines, including 6-Chloropyrimidine-4-carbonyl chloride, have been found to have antioxidant effects . They can neutralize free radicals and prevent oxidative stress .

- Method : The antioxidant effects of pyrimidines are evaluated using various assays, such as the DPPH radical scavenging assay .

- Results : A large number of pyrimidines have been found to exhibit potent antioxidant effects .

- Field : Microbiology

- Application : Pyrimidines, including 6-Chloropyrimidine-4-carbonyl chloride, have been found to have antibacterial effects . They can inhibit the growth of various bacteria .

- Method : The antibacterial effects of pyrimidines are evaluated using various assays, such as the disk diffusion assay .

- Results : A large number of pyrimidines have been found to exhibit potent antibacterial effects .

- Field : Virology

- Application : Pyrimidines, including 6-Chloropyrimidine-4-carbonyl chloride, have been found to have antiviral effects . They can inhibit the replication of various viruses .

- Method : The antiviral effects of pyrimidines are evaluated using various assays, such as the plaque reduction assay .

- Results : A large number of pyrimidines have been found to exhibit potent antiviral effects .

Antioxidant Activities

Antibacterial Activities

Antiviral Activities

- Field : Organic Chemistry

- Application : 6-Chloropyrimidine-4-carbonyl chloride can be used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are used for the construction of fused pyrimidines .

- Method : The specific methods of application or experimental procedures would depend on the particular fused pyrimidine being synthesized .

- Results : The outcomes obtained would also depend on the specific fused pyrimidine being synthesized .

- Field : Medicinal Chemistry

- Application : 6-Chloropyrimidine-4-carbonyl chloride can be used to investigate the structure-activity relationships (SARs) of pyrimidine derivatives .

- Method : The methods of application would involve various biological assays, depending on the specific SAR being investigated .

- Results : The outcomes would depend on the results of the SAR investigations .

Synthesis of Fused Pyrimidines

Investigation of Structure-Activity Relationships (SARs)

Safety And Hazards

6-Chloropyrimidine-4-carbonyl chloride is classified as a hazardous material . It has a hazard class of 8 and a packing group of III . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .

Propriétés

IUPAC Name |

6-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJZIXITZFFSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593614 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrimidine-4-carbonyl chloride | |

CAS RN |

263270-52-6 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)